Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester
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Overview
Description
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group and a cyanomethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-(hydroxymethyl)phenoxyacetic acid with cyanomethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-(Hydroxymethyl)phenoxyacetic acid and cyanomethyl alcohol.
Oxidation: 4-(Carboxymethyl)phenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, its ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phenoxyacetic acid: Similar structure but lacks the cyanomethyl ester group.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a phenoxyacetic acid structure but different substituents.
Mecoprop: Another phenoxyacetic acid derivative used as a herbicide.
Uniqueness
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is unique due to the presence of both a hydroxymethyl group and a cyanomethyl ester group on the phenoxyacetic acid backbone.
Properties
CAS No. |
165056-84-8 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
cyanomethyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H11NO4/c12-5-6-15-11(14)8-16-10-3-1-9(7-13)2-4-10/h1-4,13H,6-8H2 |
InChI Key |
UWZUZTMAKVEGIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(=O)OCC#N |
Origin of Product |
United States |
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